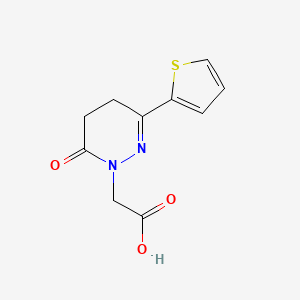
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one
Overview
Description
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one, also known as 2-amino-1-butanol, is a synthetic organic compound with a variety of applications in science and medicine. It is a colorless liquid at room temperature and has a boiling point of 166°C. 2-amino-1-butanol has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs and anticonvulsants. In addition, it has been used in the synthesis of novel polymers and as a starting material for the synthesis of various other compounds.
Scientific Research Applications
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-onetanol has a variety of applications in scientific research. It has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs and anticonvulsants. In addition, it has been used as a starting material for the synthesis of various other compounds, such as polymers and dyes. It has also been used in the synthesis of chiral compounds, which are important for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-onetanol is not fully understood. However, it is believed to act as a nucleophilic substitution agent, which is capable of displacing other molecules from their binding sites. This allows it to react with other molecules and form new compounds.
Biochemical and Physiological Effects
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-onetanol has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and oxidative stress. It has also been found to possess anti-inflammatory and anti-cancer properties. In addition, it has been found to possess anticonvulsant properties and to have a protective effect against neurotoxicity.
Advantages and Limitations for Lab Experiments
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-onetanol is a relatively easy compound to synthesize and is widely available. It is also relatively stable and has a low boiling point, making it suitable for use in laboratory experiments. However, it can be toxic in high concentrations and should be handled with care.
Future Directions
The potential applications of 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-onetanol are numerous and varied. Further research is needed to explore its potential as a therapeutic agent for a variety of diseases and conditions. In addition, further research is needed to explore its potential as a starting material for the synthesis of novel compounds and polymers. Finally, further research is needed to explore its potential as a starting material for the synthesis of chiral compounds, which are important for the development of new drugs.
properties
IUPAC Name |
1-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-aminoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c12-5-10(15)13-6-9-3-1-2-4-11(9,7-13)8-14/h9,14H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKOAISZHHFGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)C(=O)CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-hydroxy-1-(2-methoxyethyl)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478452.png)
![2-(piperidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478453.png)




![2-(2-oxo-3-propyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478463.png)
![7-Methyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1478465.png)




